molecular formula C14H24O6 B3394104 1,3,10,12-Tetraoxacyclooctadecane-2,11-dione CAS No. 82613-63-6

1,3,10,12-Tetraoxacyclooctadecane-2,11-dione

Cat. No.: B3394104
CAS No.: 82613-63-6
M. Wt: 288.34 g/mol
InChI Key: AXNXCRAQMCMOIH-UHFFFAOYSA-N
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Description

1,3,10,12-Tetraoxacyclooctadecane-2,11-dione is a cyclic organic compound with the molecular formula C14H24O6 and a molecular weight of 288.34 g/mol . This compound is characterized by its unique structure, which includes four oxygen atoms forming a cyclic ether and two ketone groups. It is primarily used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,3,10,12-Tetraoxacyclooctadecane-2,11-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diols with diacid chlorides in the presence of a base to form the cyclic ether structure. Industrial production methods may utilize similar synthetic routes but on a larger scale, often employing catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

1,3,10,12-Tetraoxacyclooctadecane-2,11-dione undergoes various chemical reactions, including:

Scientific Research Applications

1,3,10,12-Tetraoxacyclooctadecane-2,11-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,10,12-Tetraoxacyclooctadecane-2,11-dione involves its interaction with molecular targets through its ketone and ether groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,3,10,12-Tetraoxacyclooctadecane-2,11-dione can be compared with other cyclic ethers and diketones:

    1,4-Dioxane: A simpler cyclic ether with two oxygen atoms, used as a solvent and stabilizer.

    Cyclohexanone: A cyclic ketone with a single ketone group, used in the production of nylon and other polymers.

    1,3,5-Trioxane: A cyclic trimer of formaldehyde, used as a polymerization initiator and in the production of resins. The uniqueness of this compound lies in its combination of four oxygen atoms and two ketone groups, providing distinct reactivity and applications.

Properties

IUPAC Name

1,3,10,12-tetraoxacyclooctadecane-2,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c15-13-17-9-5-1-2-6-10-18-14(16)20-12-8-4-3-7-11-19-13/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNXCRAQMCMOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCOC(=O)OCCCCCCOC(=O)OCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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